3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
CAS No.: 887873-53-2
Cat. No.: VC11882956
Molecular Formula: C29H22N2O4
Molecular Weight: 462.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887873-53-2 |
|---|---|
| Molecular Formula | C29H22N2O4 |
| Molecular Weight | 462.5 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C29H22N2O4/c1-34-23-17-15-22(16-18-23)30-29(33)27-26(24-9-5-6-10-25(24)35-27)31-28(32)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-18H,1H3,(H,30,33)(H,31,32) |
| Standard InChI Key | IELDMCLAEIZLKE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three key moieties:
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A benzofuran scaffold (1-benzofuran-2-carboxamide), providing a planar aromatic system conducive to π-π stacking interactions.
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A biphenyl-4-amido group at the 3-position of the benzofuran, introducing steric bulk and potential binding affinity for hydrophobic protein pockets.
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An N-(4-methoxyphenyl) carboxamide substituent at the 2-position, contributing hydrogen-bonding capacity and electronic modulation via the methoxy group.
The IUPAC name, N-(4-methoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide, reflects this arrangement. The SMILES string (COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5) further illustrates the connectivity of substituents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₂N₂O₄ |
| Molecular Weight | 462.5 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| logP (Predicted) | 5.2 |
| Polar Surface Area | 75.5 Ų |
Synthesis and Chemical Preparation
Retrosynthetic Analysis
The synthesis of 3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide involves three principal steps:
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Benzofuran Core Formation: Cyclization of 2-hydroxyacetophenone derivatives under acidic conditions to yield the benzofuran ring.
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Biphenyl Amide Introduction: Suzuki-Miyaura coupling between a boronic acid and a halogenated benzamide precursor to install the biphenyl group.
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Methoxyphenyl Carboxamide Attachment: Condensation of the benzofuran intermediate with 4-methoxyaniline using carbodiimide coupling agents (e.g., EDC/HOBt).
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring amidation occurs exclusively at the 3-position of the benzofuran.
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Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates during coupling reactions.
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Purification: Column chromatography with gradients of ethyl acetate/hexane is typically required to isolate the final product.
Physicochemical and Spectroscopic Properties
Solubility and Partitioning
The compound exhibits limited aqueous solubility (logSw ≈ -4.4) due to its high logP (5.2), favoring partitioning into lipid membranes. This property aligns with its potential as a CNS-targeting agent, though experimental ADMET data remain unreported.
Spectroscopic Signatures
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¹H NMR: Expected signals include a singlet for the methoxy group (δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and amide NH resonances (δ 10–11 ppm).
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IR Spectroscopy: Stretches at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group).
Hypothesized Pharmacological Activity
Target Prediction
While direct biological data are unavailable, structural analogs suggest potential interactions with:
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Cannabinoid Receptors (CB1/CB2): Benzofuran derivatives are known modulators of endocannabinoid signaling .
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Kinases: The biphenyl moiety may confer affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
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Serotonergic Receptors: Methoxyphenyl groups are common in 5-HT₂A ligands, implicating possible psychoactive effects .
Structure-Activity Relationships (SAR)
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Benzofuran Core: Enhances metabolic stability compared to furan analogs.
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Biphenyl Group: Increases lipophilicity and may improve blood-brain barrier permeability.
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Methoxy Substituent: Modulates electronic effects and hydrogen-bonding capacity.
Future Research Directions
Priority Investigations
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In Vitro Profiling: Screen against panels of GPCRs, kinases, and ion channels.
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Crystallography: Resolve X-ray structures of the compound bound to CB1 or kinase targets.
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Metabolic Studies: Identify major metabolites using hepatocyte models.
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